molecular formula C9H11ClN4 B12990741 N4-(Bicyclo[1.1.1]pentan-1-yl)-6-chloropyrimidine-2,4-diamine

N4-(Bicyclo[1.1.1]pentan-1-yl)-6-chloropyrimidine-2,4-diamine

Cat. No.: B12990741
M. Wt: 210.66 g/mol
InChI Key: NTSLEAPOFMPOBW-UHFFFAOYSA-N
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Description

N4-(Bicyclo[1.1.1]pentan-1-yl)-6-chloropyrimidine-2,4-diamine is a compound that features a unique bicyclo[1.1.1]pentane (BCP) scaffold. This structure is known for its high strain and three-dimensional character, making it an attractive bioisostere for various functional groups in drug design. The incorporation of the BCP unit can enhance the physicochemical properties of the compound, such as solubility, metabolic stability, and membrane permeability.

Properties

Molecular Formula

C9H11ClN4

Molecular Weight

210.66 g/mol

IUPAC Name

4-N-(1-bicyclo[1.1.1]pentanyl)-6-chloropyrimidine-2,4-diamine

InChI

InChI=1S/C9H11ClN4/c10-6-1-7(13-8(11)12-6)14-9-2-5(3-9)4-9/h1,5H,2-4H2,(H3,11,12,13,14)

InChI Key

NTSLEAPOFMPOBW-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)NC3=CC(=NC(=N3)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(Bicyclo[11One common method for constructing the BCP core is through carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors for carbene insertion reactions and the development of efficient purification techniques to isolate the desired product. The scalability of the synthesis is crucial for industrial applications, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N4-(Bicyclo[1.1.1]pentan-1-yl)-6-chloropyrimidine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

N4-(Bicyclo[1.1.1]pentan-1-yl)-6-chloropyrimidine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(Bicyclo[1.1.1]pentan-1-yl)-6-chloropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The BCP scaffold can enhance the binding affinity of the compound to its target by providing a rigid and three-dimensional structure. This can lead to improved pharmacokinetic properties and increased efficacy. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(Bicyclo[1.1.1]pentan-1-yl)-6-chloropyrimidine-2,4-diamine is unique due to its combination of the BCP scaffold with a pyrimidine ring. This structure provides a balance of rigidity and functional versatility, making it a valuable compound in various fields of research and industry.

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